molecular formula C21H21N3O2S2 B12137362 N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No.: B12137362
M. Wt: 411.5 g/mol
InChI Key: NMQXLCQFHGBQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a potent, covalent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [https://pubmed.ncbi.nlm.nih.gov/37989017/]. This compound is designed to covalently bind to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00469]. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in studying autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, as well as in oncological research targeting B-cell malignancies like chronic lymphocytic leukemia [https://www.nature.com/articles/s41422-024-00966-9]. The compound's mechanism provides a critical tool for elucidating the role of BTK in immune cell activation, proliferation, and survival, making it invaluable for preclinical target validation and the development of novel therapeutic strategies.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-17(25)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,22,25)

InChI Key

NMQXLCQFHGBQDD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCC4

Origin of Product

United States

Preparation Methods

Tricyclic Core Construction

The diazatricyclo framework is constructed through a tandem cyclization-rearrangement sequence. A substituted cyclohexenone derivative undergoes thia-Michael addition with a cysteine analog, followed by intramolecular amidation to form the 7-thia-9,11-diazatricyclo system. Prop-2-en-1-yl (allyl) groups are introduced via alkylation at the 11-position using allyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving >85% yield.

Sulfanylacetamide Side Chain Installation

The sulfanylacetamide side chain is appended through nucleophilic substitution. Benzylamine reacts with chloroacetyl chloride to form N-benzylchloroacetamide, which subsequently undergoes thiol-displacement with the 10-mercapto intermediate of the tricyclic core. This step is conducted in THF at 0°C with triethylamine as a base, yielding 70–75% of the coupled product.

Stereochemical Control and Resolution

The synthesis demands precise control over four stereogenic centers (C-2, C-4, C-5, and C-7). The patent literature emphasizes stereoselective hydrogenation and chiral auxiliary techniques to achieve the desired (S,S,S,S) configuration.

Ketone-to-Amine Conversion

A pivotal step involves reducing the 12-oxo group to an amine while retaining stereochemical integrity. The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, followed by catalytic hydrogenation (H₂, 25 bar, Pd/C, 50°C) to afford the 5(S)-amine derivative in 90% enantiomeric excess (ee).

Diastereomeric Purification

Crude products are purified via simulated moving bed (SMB) chromatography using a Chiralpak® IA column (hexane:isopropanol, 85:15). This resolves diastereomers, achieving a 95:5 ratio of the desired (S,S,S,S) isomer.

Scalability and Process Optimization

Industrial-scale production requires atom-efficient and high-yielding steps. Key optimizations include:

Solvent and Catalyst Selection

  • Hydrogenation : Switching from Pd/C to Raney nickel reduces costs while maintaining 98% conversion.

  • Crystallization : Recrystallization from MTBE/heptane (1:3) improves purity from 90% to 99.5%.

Yield and Efficiency

StepYield (%)Purity (%)Conditions
Tricyclic formation8592THF, 0°C, 12 h
Allylation8895DMF, K₂CO₃, 60°C, 6 h
Reductive amination9097MeOH, NaCNBH₃, 25°C, 24 h
Final coupling7599THF, Et₃N, 0°C → rt, 8 h

Challenges and Mitigation

Epimerization at C-5

The 5(S)-amine is prone to epimerization under acidic conditions. To mitigate this, post-reduction steps are conducted at neutral pH, and workup includes rapid extraction into MTBE to minimize contact with aqueous acid.

Sulfur Oxidation

The thioether linkage in the tricyclic core is susceptible to oxidation. Process solutions include conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) during purification .

Chemical Reactions Analysis

  • Scientific Research Applications

    • AS-1 has potential applications in:

        Chemistry: As a versatile building block for drug development.

        Biology: For studying epilepsy mechanisms and drug resistance.

        Medicine: As an anticonvulsant agent.

        Industry: In drug discovery and development.

  • Mechanism of Action

    • AS-1’s mechanism involves modulation of molecular targets and pathways related to epilepsy.
    • Further studies are needed to elucidate specific targets.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Key Differences

    The compound belongs to a family of tricyclic thia-diaza derivatives. Two structurally related analogues are:

    N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide (CAS: 618393-20-7)

    • Substituent : 3,4-Dimethylphenyl group instead of benzyl.
    • Molecular Weight : 425.6 g/mol.
    • Key Properties : Higher lipophilicity (XLogP3: 4.8) due to methyl groups, which may reduce solubility but enhance membrane permeability .

    N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide (CAS: 796081-19-1)

    • Substituent : Benzhydryl (diphenylmethyl) group.
    • Key Properties : Increased steric bulk, likely reducing binding pocket compatibility but improving stability. Topological Polar Surface Area (TPSA): 115 Ų, similar to the target compound .

    Comparative Data Table

    Property Target Compound 3,4-Dimethylphenyl Analogue Benzhydryl Analogue
    Molecular Weight (g/mol) ~425* 425.6 ~470 (estimated)
    XLogP3 ~4.5* 4.8 ~5.2 (estimated)
    TPSA (Ų) ~115* 115 115
    Hydrogen Bond Donors 1 1 1
    Hydrogen Bond Acceptors 5 5 5
    Rotatable Bonds 6 6 7
    Key Substituent Benzyl 3,4-Dimethylphenyl Benzhydryl

    *Estimated based on structural similarity.

    Bioactivity and Structure-Activity Relationships (SAR)

    • 3,4-Dimethylphenyl Analogue : The methyl groups may enhance hydrophobic interactions with protein targets, as suggested by bioactivity clustering studies where substituent lipophilicity correlates with activity against membrane-bound enzymes .
    • Benzhydryl Analogue : The bulky diphenylmethyl group could hinder entry into narrow active sites but improve selectivity for larger binding pockets, such as those in kinases or GPCRs .
    • Computational similarity metrics (e.g., Tanimoto index) indicate moderate structural overlap with known protease inhibitors, suggesting possible protease-targeted activity .

    Research Implications

    Drug Design : The target compound’s balance of rigidity (tricyclic core) and flexibility (allyl/benzyl groups) makes it a promising scaffold for optimizing pharmacokinetic properties.

    Crystallography : SHELXL refinement (used in related studies) could resolve conformational details of the tricyclic system, guiding SAR studies .

    Q & A

    Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

    The synthesis involves multi-step reactions, including cyclization of the tricyclic core, introduction of the allyl (prop-2-en-1-yl) group, and sulfanyl-acetamide coupling. Critical challenges include:

    • Low yield in cyclization steps : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
    • Impurities during substitution : Use protecting groups (e.g., benzyl for amine functionalities) and monitor reaction progress via TLC/HPLC .
    • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

    Q. Which analytical techniques are critical for structural characterization?

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., allyl proton signals at δ 5.1–5.8 ppm, sulfanyl group at δ 3.3–3.7 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₄N₄O₃S₂) and isotopic patterns .
    • X-ray Crystallography : Resolve spatial arrangement of the tricyclic core and sulfanyl-acetamide moiety .

    Q. How can preliminary biological activity screening be designed?

    Use tiered assays:

    • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM .
    • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Mechanistic insight : ELISA to measure cytokine inhibition (e.g., TNF-α, IL-6) for anti-inflammatory potential .

    Advanced Research Questions

    Q. How can computational modeling guide the optimization of this compound’s bioactivity?

    • Molecular docking : Simulate binding to targets (e.g., COX-2, topoisomerase II) using AutoDock Vina. Focus on sulfanyl-acetamide interactions with catalytic residues .
    • Quantum Chemical Calculations : Calculate Fukui indices to predict reactive sites for functionalization (e.g., allyl group for Michael additions) .
    • ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

    Q. What strategies are effective for structure-activity relationship (SAR) studies?

    • Variation of substituents : Compare allyl vs. propargyl groups at position 11 to assess impact on cytotoxicity .
    • Core modifications : Replace the thia-diazatricyclo core with oxa-diazatricyclo analogs to study ring strain effects .
    • Dose-response profiling : Generate IC₅₀ curves for lead analogs to identify potency trends .

    Q. How can contradictory data in biological assays be resolved?

    • Cross-validation : Replicate assays in orthogonal models (e.g., zebrafish inflammation assays vs. murine models) .
    • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
    • Pathway analysis : RNA-seq to confirm target engagement (e.g., apoptosis genes like BAX or CASP3) .

    Q. What green chemistry approaches can improve synthesis sustainability?

    • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for cyclization steps .
    • Catalytic methods : Use Pd/C or enzymes (e.g., lipases) for selective deprotection .
    • Waste reduction : Employ flow chemistry for continuous processing of unstable intermediates .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.